molecular formula C8H12N2O4S3·HCl B194996 N-Deethyldorzolamide hydrochloride CAS No. 164455-27-0

N-Deethyldorzolamide hydrochloride

货号: B194996
CAS 编号: 164455-27-0
分子量: 332.9 g/mol
InChI 键: VZLLBYYSCGNPPR-DPIOYBAHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Deethyldorzolamide hydrochloride involves the deethylation of dorzolamide. This process typically requires specific reaction conditions, including the use of strong acids or bases to facilitate the removal of the ethyl group from the parent compound . The reaction is carried out under controlled temperatures to ensure the stability of the resulting compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the deethylation process .

化学反应分析

Types of Reactions

N-Deethyldorzolamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

科学研究应用

N-Deethyldorzolamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry to study the behavior of carbonic anhydrase inhibitors.

    Biology: Employed in biological studies to understand the role of carbonic anhydrase in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to elevated intraocular pressure.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

相似化合物的比较

Similar Compounds

Uniqueness

N-Deethyldorzolamide hydrochloride is unique due to its specific deethylated structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, dorzolamide. This structural difference allows for targeted inhibition of carbonic anhydrase with potentially reduced systemic side effects .

生物活性

N-Deethyldorzolamide hydrochloride is a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor used primarily in the treatment of elevated intraocular pressure in conditions such as glaucoma. This article delves into the biological activity of this compound, exploring its pharmacological properties, metabolic pathways, and clinical implications based on diverse research findings.

Pharmacological Properties

This compound exhibits significant biological activity through its mechanism as a carbonic anhydrase inhibitor. The compound primarily targets carbonic anhydrase II (CA-II), which plays a crucial role in regulating intraocular pressure (IOP) by facilitating bicarbonate ion transport across cell membranes.

  • Inhibition Potency :
    • N-Deethyldorzolamide is reported to inhibit CA-II less potently compared to its parent compound, dorzolamide. However, it also inhibits CA-I, albeit with reduced efficacy .
  • Accumulation in Red Blood Cells (RBCs) :
    • The compound accumulates in RBCs during chronic dosing due to selective binding to CA-II, which is significant for its prolonged therapeutic effects .

Metabolism and Excretion

The metabolism of this compound involves conversion to a single N-desethyl metabolite. This metabolite has distinct pharmacokinetic properties:

  • Plasma Protein Binding : Approximately 33% of dorzolamide binds to plasma proteins, influencing its distribution and elimination .
  • Excretion : The drug is primarily excreted unchanged in urine, while the metabolite is also present in urine. After cessation of dosing, the washout from RBCs occurs nonlinearly, leading to a half-life of about four months for the parent compound .

Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of dorzolamide hydrochloride (and by extension, its metabolites) in reducing IOP:

  • IOP Reduction : In trials involving patients with elevated IOP, mean percent reductions observed were:
    • Morning Trough: 21%
    • Peak (2 hours post-dose): 22%
    • Afternoon Trough: 18%
    • End of Day (4 hours post-dose): 19% .
  • Comparative Efficacy : In a one-year controlled trial comparing dorzolamide hydrochloride with other treatments like betaxolol and timolol, dorzolamide showed comparable efficacy in IOP reduction without significant differences among treatment groups at peak .

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, some local ocular adverse effects have been reported:

  • Common Adverse Effects : These include conjunctivitis and eyelid reactions following chronic administration .
  • Long-term Safety : Studies have indicated that high doses can lead to urinary bladder papillomas in male rats; however, no such tumors were observed in higher species like dogs or monkeys at equivalent doses .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Study TypeFindings
Clinical TrialDemonstrated consistent IOP reduction over one year with minimal adverse effects .
Toxicology StudyHigh doses linked to urinary bladder papillomas in rats; no tumors in dogs or monkeys .
Pharmacokinetic AnalysisShowed significant accumulation in RBCs and prolonged half-life post-dosing cessation .

属性

IUPAC Name

(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLLBYYSCGNPPR-DPIOYBAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167761
Record name N-Deethyldorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164455-27-0
Record name N-Deethyldorzolamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164455270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Deethyldorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEETHYLDORZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7DT2GS6VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Deethyldorzolamide hydrochloride
Reactant of Route 2
N-Deethyldorzolamide hydrochloride
Reactant of Route 3
N-Deethyldorzolamide hydrochloride
Reactant of Route 4
N-Deethyldorzolamide hydrochloride
Reactant of Route 5
N-Deethyldorzolamide hydrochloride
Reactant of Route 6
N-Deethyldorzolamide hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。